![molecular formula C9H12FNO B1525874 1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene CAS No. 883542-53-8](/img/structure/B1525874.png)
1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hydrogen Bonding and Coordination Chemistry
The study of hydrogen bonding and sodium coordination in crystal structures reveals the compound's role in forming complex molecular architectures. In one instance, its related compounds were shown to participate in creating hydrophobic and hydrophilic layers through π–π interactions and coordination with sodium ions and water molecules, illustrating its utility in understanding molecular interactions and crystal engineering (Reiss, Puhl, & Hägele, 2018).
Synthetic Organic Chemistry
Its application in synthetic organic chemistry is highlighted by its use in the production of fluoroamines through reactions with cyclic sulfamidates, showcasing the compound's role in introducing fluorine atoms into organic molecules. This process is critical for developing compounds with potential pharmaceutical applications, demonstrating the compound's importance in medicinal chemistry (Posakony & Tewson, 2002).
Analytical Chemistry
In analytical chemistry, derivatives of the compound have been utilized in the determination of serum amino acids, showcasing its usefulness in bioanalytical methods. This application highlights its role in developing sensitive and specific assays for biological and medical research (Rapp, 1963).
Material Science
The compound's relevance extends to material science, where its derivatives have been explored for their potential in creating novel materials. For example, studies on fluorinated polyimides derived from related compounds have been conducted, illustrating its utility in developing materials with exceptional thermal stability and unique properties suitable for high-performance applications (Xie et al., 2001).
Catalysis
In catalysis, the compound's derivatives have been employed as catalysts for asymmetric Michael reactions, underscoring its significance in facilitating chemical transformations with high selectivity. This application is crucial for the efficient synthesis of complex organic molecules, further demonstrating its importance in synthetic chemistry (Stark, Jones, & Richards, 2000).
Safety and Hazards
The safety information provided for “1-[(1-Aminopropan-2-YL)oxy]-3-chlorobenzene hydrochloride” includes a number of precautionary statements. For example, it is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and avoid release to the environment .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can participate in reactions such as aminomethylation . This suggests that it may interact with its targets by donating or accepting functional groups, leading to changes in the targets’ structure and function.
Biochemical Pathways
It’s known that similar compounds can participate in reactions such as the mannich reaction , which is widely used for the preparation of pharmaceuticals and natural products . This suggests that the compound may affect pathways related to these reactions.
Pharmacokinetics
The compound’s molecular weight of 1692 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
It’s known that similar compounds can participate in reactions such as the mannich reaction , which can lead to the formation of new carbon-carbon bonds . This suggests that the compound may have a role in the synthesis of complex organic molecules.
Action Environment
It’s known that similar compounds can participate in reactions in an aqueous medium , suggesting that the compound may be stable and active in aqueous environments.
Propriétés
IUPAC Name |
2-(3-fluorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(6-11)12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWBMVLBECTPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



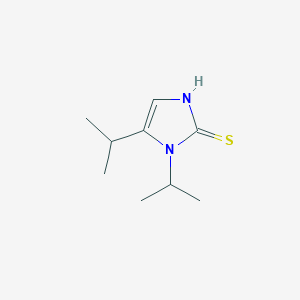
![3-[(Propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1525792.png)

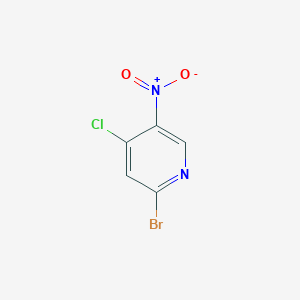

![8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1525799.png)
![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid](/img/structure/B1525800.png)
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1525801.png)

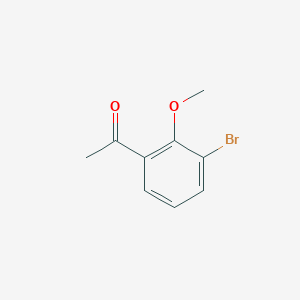
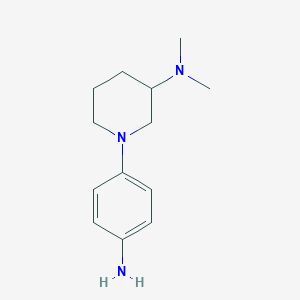
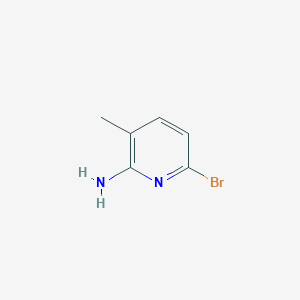
![7,7-Dimethyl-7H-benzo[c]fluorene](/img/structure/B1525813.png)
